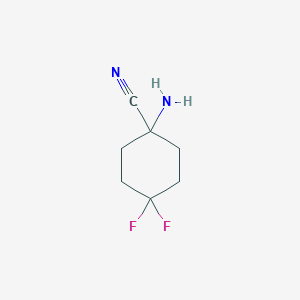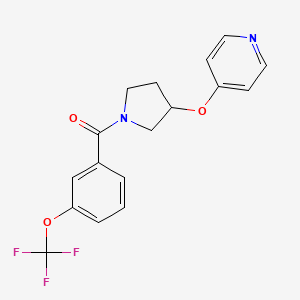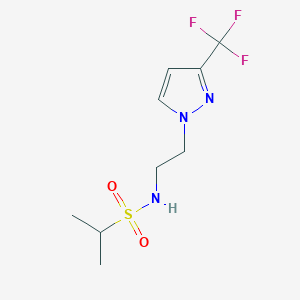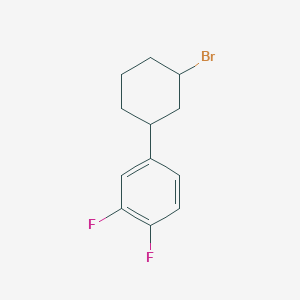
NC1(Ccc(CC1)(F)F)C#N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NC1(Ccc(CC1)(F)F)C#N is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes called proteases, which play a crucial role in various biological processes.
Wirkmechanismus
NC1(Ccc(CC1)(F)F)C#N inhibits proteases by binding to their active sites and preventing them from performing their biological functions. The compound acts as a reversible covalent inhibitor and forms a covalent bond with the protease active site. This binding interferes with the protease's ability to break down proteins, leading to the inhibition of various biological processes.
Biochemical and Physiological Effects:
NC1(Ccc(CC1)(F)F)C#N has various biochemical and physiological effects, such as the inhibition of protease activity, the modulation of cellular signaling pathways, and the induction of apoptosis. The compound has been shown to inhibit the activity of various proteases, including caspases, cathepsins, and matrix metalloproteinases. The modulation of cellular signaling pathways can lead to changes in cell proliferation, differentiation, and survival. The induction of apoptosis can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
NC1(Ccc(CC1)(F)F)C#N has several advantages for lab experiments, such as its high potency, specificity, and selectivity for proteases. The compound can be used to study the role of proteases in various biological processes and diseases. However, the compound also has some limitations, such as its potential toxicity, instability, and limited solubility in water.
Zukünftige Richtungen
There are several future directions for NC1(Ccc(CC1)(F)F)C#N research, such as the development of more potent and selective inhibitors, the identification of new protease targets, and the evaluation of the compound's therapeutic potential in various diseases. The development of more potent and selective inhibitors can lead to the identification of new drug candidates for various diseases. The identification of new protease targets can lead to the discovery of new biological processes and pathways. The evaluation of the compound's therapeutic potential in various diseases can lead to the development of new treatments for cancer, viral infections, and inflammatory diseases.
Conclusion:
NC1(Ccc(CC1)(F)F)C#N is a potent inhibitor of proteases that has various scientific research applications, including drug discovery and development, protease inhibition, and cancer treatment. The compound inhibits proteases by binding to their active sites and preventing them from performing their biological functions. The compound has several advantages for lab experiments, such as its high potency, specificity, and selectivity for proteases. However, the compound also has some limitations, such as its potential toxicity, instability, and limited solubility in water. There are several future directions for NC1(Ccc(CC1)(F)F)C#N research, such as the development of more potent and selective inhibitors, the identification of new protease targets, and the evaluation of the compound's therapeutic potential in various diseases.
Synthesemethoden
The synthesis of NC1(Ccc(CC1)(F)F)C#N involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an alkyne. The process involves the use of various reagents, such as triethylamine, copper(I) iodide, and tetrabutylammonium fluoride, to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
NC1(Ccc(CC1)(F)F)C#N has various scientific research applications, including drug discovery and development, protease inhibition, and cancer treatment. Proteases are enzymes that play a crucial role in various biological processes, such as cell signaling, protein degradation, and blood clotting. Inhibition of these enzymes can have therapeutic implications in various diseases, such as cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c8-7(9)3-1-6(11,5-10)2-4-7/h1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRDDUSVVSQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4,4-difluorocyclohexane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)

![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)


![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)